molecular formula C18H13ClN2O2 B5838973 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate

Cat. No.: B5838973
M. Wt: 324.8 g/mol
InChI Key: LOTYWOCPKJMABS-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate is a complex organic compound that features a naphthalene ring system substituted with an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with 2-aminonaphthalene-1-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents such as thionyl chloride for introducing chlorine atoms.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Chlorinated naphthalene derivatives.

Scientific Research Applications

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate is unique due to its combination of a naphthalene ring system with an amino and carboxylate ester group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-9-7-13(8-10-16)17(20)21-23-18(22)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTYWOCPKJMABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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